molecular formula C23H28N2O5 B6572487 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-99-7

3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572487
CAS No.: 921913-99-7
M. Wt: 412.5 g/mol
InChI Key: CIHHGNAAHCWNKT-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its multiple functional groups, including ethoxy, methyl, oxo, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes under acidic conditions[_{{{CITATION{{{_1{Synthesis and evaluation of the biological activity of N′-2-oxo-1,2 ...

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy groups on the benzene ring can be oxidized to form hydroxyl groups.

  • Reduction: : The oxo group in the tetrahydroquinoline ring can be reduced to a hydroxyl group.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 3,4,5-trihydroxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

  • Reduction: : Formation of 3,4,5-triethoxy-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

  • Substitution: : Formation of various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its structural complexity allows for the exploration of its bioactivity in different biological systems.

Medicine

The compound has been studied for its potential medicinal properties, including its use as an anticancer agent. Its ability to inhibit specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,4,5-trihydroxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

The uniqueness of 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds. Its ethoxy groups, in particular, contribute to its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)22(19)30-7-3)23(27)24-17-9-10-18-15(12-17)8-11-21(26)25(18)4/h9-10,12-14H,5-8,11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGNAAHCWNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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